molecular formula C4H11NO3S B6229878 4-hydroxybutane-1-sulfonamide CAS No. 1480822-17-0

4-hydroxybutane-1-sulfonamide

Cat. No.: B6229878
CAS No.: 1480822-17-0
M. Wt: 153.20 g/mol
InChI Key: UAPRFDOPWAVCRL-UHFFFAOYSA-N
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Description

4-Hydroxybutane-1-sulfonamide is an organic compound with the molecular formula C4H11NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a butane chain with a hydroxyl group (-OH) at the fourth position.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

4-Hydroxybutane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison: 4-Hydroxybutane-1-sulfonamide is unique due to the presence of a hydroxyl group, which can participate in additional chemical reactions compared to other sulfonamides. This structural feature enhances its versatility in synthetic applications and potential biological activities .

Properties

CAS No.

1480822-17-0

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

4-hydroxybutane-1-sulfonamide

InChI

InChI=1S/C4H11NO3S/c5-9(7,8)4-2-1-3-6/h6H,1-4H2,(H2,5,7,8)

InChI Key

UAPRFDOPWAVCRL-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CO

Purity

0

Origin of Product

United States

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